6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxamide
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Overview
Description
6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridines. These compounds are known for their diverse biological activities and potential applications in various fields of science and industry. The structure of this compound consists of a cyclopentane ring fused to a pyridine ring, with a carboxamide group attached at the 4-position.
Preparation Methods
The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxamide can be achieved through several synthetic routes. One common method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination, ultimately leading to the desired cyclopenta[b]pyridine structure .
Industrial production methods may involve similar multicomponent reactions, optimized for large-scale synthesis. The use of efficient catalysts and reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under suitable conditions.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Used as a precursor in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, its hypoglycemic activity may be attributed to its ability to modulate glucose metabolism pathways. As an antagonist of calcium channels, it can inhibit calcium influx, affecting cellular processes dependent on calcium signaling .
Comparison with Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxamide can be compared with other similar compounds such as:
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Similar structure but with a nitrile group instead of a carboxamide group.
6,7-Dihydro-5H-cyclopenta[b]pyrazine: Contains a pyrazine ring instead of a pyridine ring.
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-9(12)7-4-5-11-8-3-1-2-6(7)8/h4-5H,1-3H2,(H2,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDOAUUFZUOZBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2C1)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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